Superior Kinetics vs. Cyclobutanone
Under identical assay conditions (pH 8.0, 20 °C), bicyclo[4.2.0]octan-7-one exhibits a KM of 1.0 mM, approximately 52 % lower than the KM of 2.1 mM determined for cyclobutanone [1]. The turnover number (kcat) is 1.7 s⁻¹ for the target compound versus 1.3 s⁻¹ for cyclobutanone, representing a 30.8 % increase [1]. These data indicate that the bicyclic scaffold enhances substrate affinity and catalytic throughput for this Baeyer‑Villiger monooxygenase.
| Evidence Dimension | Enzyme kinetics (KM and kcat) |
|---|---|
| Target Compound Data | KM = 1.0 mM; kcat = 1.7 s⁻¹ |
| Comparator Or Baseline | Cyclobutanone: KM = 2.1 mM; kcat = 1.3 s⁻¹ |
| Quantified Difference | KM 52.4 % lower; kcat 30.8 % higher |
| Conditions | pH 8.0, 20 °C, Rhodococcus jostii type II flavin‑containing monooxygenase (FMO‑E) |
Why This Matters
The significantly lower KM and higher kcat translate to improved catalytic efficiency, making bicyclo[4.2.0]octan-7-one a preferred substrate for preparative biocatalytic Baeyer‑Villiger oxidations, potentially reducing enzyme loading and reaction time.
- [1] Enzyme Information System. Literature summary for EC 1.14.13.8 (Huang et al., 2017). KM and turnover data for bicyclo[4.2.0]octan-7-one and cyclobutanone. Available at: https://enzyme-information.de/literature.php?e=1.14.13.8&r=741557 View Source
